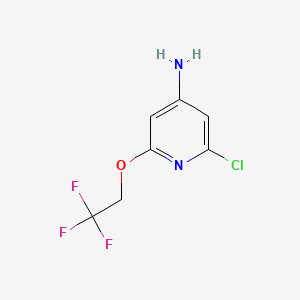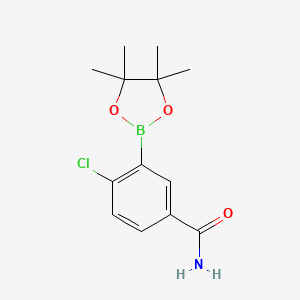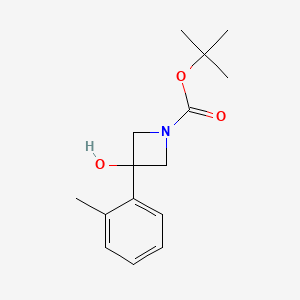
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various scientific fields. The presence of both chlorine and trifluoroethoxy groups on the pyridine ring imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine typically involves the following steps:
Nucleophilic Substitution: Starting with 2-chloro-4-nitropyridine, the nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The resulting 2-chloro-4-aminopyridine undergoes etherification with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate to introduce the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.
Types of Reactions:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding hydrazines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agricultural Chemistry: The compound is used in the development of agrochemicals, including herbicides and insecticides, due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Chemical Reactions: The electron-withdrawing trifluoroethoxy group can stabilize intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
2-Chloro-4-aminopyridine: Lacks the trifluoroethoxy group, resulting in different reactivity and applications.
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness: 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is unique due to the combination of chlorine and trifluoroethoxy groups on the pyridine ring, which imparts specific reactivity and stability not found in other similar compounds. This makes it particularly valuable for applications requiring both high reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-1-4(12)2-6(13-5)14-3-7(9,10)11/h1-2H,3H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIAQRHELCOCTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OCC(F)(F)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744660 |
Source


|
| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-43-5 |
Source


|
| Record name | 4-Pyridinamine, 2-chloro-6-(2,2,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/new.no-structure.jpg)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)


![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)


![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

